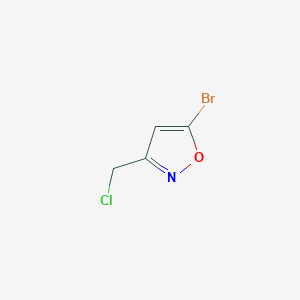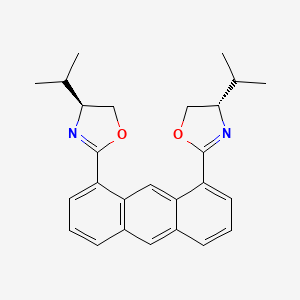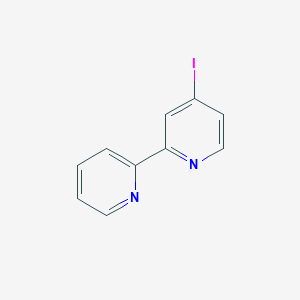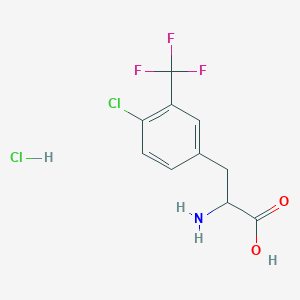
(R)-Methyl3,4-diamino-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl3,4-diamino-4-oxobutanoate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both amino and oxo functional groups, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl3,4-diamino-4-oxobutanoate typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method includes the reaction of a suitable precursor with methylamine under controlled conditions to introduce the amino groups. The reaction is often carried out in an organic solvent such as methanol or ethanol, with the temperature carefully regulated to optimize yield and purity.
Industrial Production Methods: Industrial production of ®-Methyl3,4-diamino-4-oxobutanoate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: ®-Methyl3,4-diamino-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Aplicaciones Científicas De Investigación
®-Methyl3,4-diamino-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies of enzyme interactions and protein synthesis.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-Methyl3,4-diamino-4-oxobutanoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The oxo group can participate in redox reactions, altering the compound’s reactivity and interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
(S)-Methyl3,4-diamino-4-oxobutanoate: The enantiomer of the compound, with different stereochemistry.
3,4-Diaminobutanoic acid: A structurally similar compound lacking the methyl group.
4-Oxobutanoic acid: A compound with a similar oxo group but different overall structure.
Uniqueness: ®-Methyl3,4-diamino-4-oxobutanoate is unique due to its specific chiral configuration and the presence of both amino and oxo functional groups. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C5H10N2O3 |
|---|---|
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
methyl (3R)-3,4-diamino-4-oxobutanoate |
InChI |
InChI=1S/C5H10N2O3/c1-10-4(8)2-3(6)5(7)9/h3H,2,6H2,1H3,(H2,7,9)/t3-/m1/s1 |
Clave InChI |
PRMAISBOUNRTAD-GSVOUGTGSA-N |
SMILES isomérico |
COC(=O)C[C@H](C(=O)N)N |
SMILES canónico |
COC(=O)CC(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


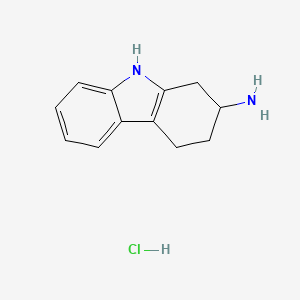
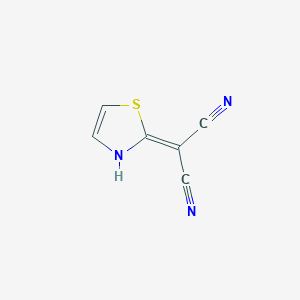
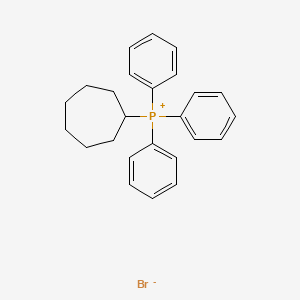
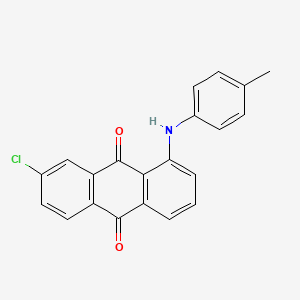
![Tris{tris[3,5-bis(trifluoromethyl)phenyl]phosphine}palladium(0)](/img/structure/B13143264.png)
